molecular formula C13H18O3 B8403088 Ethyl 2-(4-n-propoxyphenyl)acetate

Ethyl 2-(4-n-propoxyphenyl)acetate

Cat. No.: B8403088
M. Wt: 222.28 g/mol
InChI Key: WPDHTKJCJJCOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-n-propoxyphenyl)acetate (CAS: 39496-81-6) is an aromatic acetate ester characterized by a 4-n-propoxyphenyl substituent. The compound features an ethyl ester group linked to a phenyl ring via an acetoxy bridge, with a propoxy chain extending from the para position of the aromatic ring. Its structure confers moderate lipophilicity due to the n-propoxy group, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(4-propoxyphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-3-9-16-12-7-5-11(6-8-12)10-13(14)15-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

WPDHTKJCJJCOAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituent Key Features/Impact Reference
Ethyl 2-(4-aminophenoxy)acetate 4-Aminophenoxy - Electron-donating NH₂ group enhances nucleophilicity.
- Used in medicinal chemistry (e.g., dual GK precursors).
- 62% synthesis yield.
Ethyl 2-(4-cyanophenyl)acetate 4-Cyanophenyl - Electron-withdrawing CN group reduces reactivity.
- Structural similarity score: 0.77.
- Potential for nitrile-based derivatization.
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Chlorophenoxy, β-keto ester - Electronegative Cl atom increases stability.
- β-keto ester enables keto-enol tautomerism.
- CAS: 10263-19-1.
Ethyl 2-phenylacetoacetate Phenyl, β-keto ester - Phenyl group introduces steric hindrance.
- β-keto functionality useful in condensation reactions.
- CAS: 5413-05-6.
Ethyl 2-(4-hydroxyphenyl)acetate 4-Hydroxyphenyl - Polar OH group improves aqueous solubility.
- Exhibits antimicrobial activity (e.g., against S. aureus).
Key Observations:
  • Electronic Effects : Electron-donating groups (e.g., NH₂ in , OPr in target compound) enhance nucleophilicity, while electron-withdrawing groups (e.g., CN in , Cl in ) stabilize intermediates but reduce reactivity.
  • Lipophilicity : The n-propoxy group in the target compound likely increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or polar substituents (e.g., OH in ), affecting membrane permeability in biological systems.
  • Functional Groups : β-Keto esters (e.g., ) enable diverse reactivity (e.g., Claisen condensations), whereas simple acetates (e.g., target compound, ) are more stable but less reactive.

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